2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy-
Overview
Description
2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. The compound’s structure includes a bromine atom at the 4th position, a methoxy group at the 8th position, and a dihydro configuration at the 3,4 positions, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy- typically involves the bromination of a precursor benzopyran compound. One common method is the bromination of 3,4-dihydro-8-methoxy-2H-1-benzopyran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The dihydro configuration can be reduced to form fully saturated benzopyran derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 4-substituted benzopyran derivatives.
Oxidation: Formation of benzopyran-4,5-quinones.
Reduction: Formation of fully saturated benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy- has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing drugs with anti-inflammatory, anti-cancer, and anti-viral properties.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy- involves its interaction with specific molecular targets. The methoxy group and bromine atom play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or ion channels, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-2-phenyl-: Known for its anti-inflammatory properties.
1,3-Dihydro-8-methoxy-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2-indole]: A photochromic dye used in various applications.
3-Halogeno-2H-1-benzopyran-2-ones: Undergo similar substitution and oxidation reactions.
Uniqueness
2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methoxy group enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
4-bromo-8-methoxy-3,4-dihydro-2H-chromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLXGLJKKUAJLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCC2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242526 | |
Record name | 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401242526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824055-69-7 | |
Record name | 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1824055-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran, 4-bromo-3,4-dihydro-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401242526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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